2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
Description
Evolution of Aminomethyl-Piperidine Research
The aminomethyl-piperidine scaffold has emerged as a critical structural motif in medicinal chemistry due to its versatility in drug design. Early research on 4-(aminomethyl)piperidine (CAS 7144-05-0) revealed its utility as a trifunctional amine for synthesizing linear poly(amido amine)s, which form micelles for controlled drug delivery. This compound’s molecular formula (C₆H₁₄N₂) and physicochemical properties—including a boiling point of 200°C and solubility in polar solvents—facilitated its adoption in diverse applications, such as enzyme inhibition studies and adhesive systems.
The development of microwave-assisted synthesis techniques marked a pivotal advancement. For instance, solvent-free (“neat”) reactions under microwave irradiation enabled efficient coupling of piperidine derivatives with heterocyclic cores, minimizing side reactions common in traditional methods. Reductive amination strategies further expanded the library of aminomethyl-piperidine analogues, allowing for the introduction of substituents at strategic positions on the piperidine ring. These innovations laid the groundwork for complex conjugates like 2-(4-(aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride.
Development of Thiophen-Conjugated Piperidine Derivatives
Thiophene-containing compounds have long been valued for their electronic properties and bioactivity. The integration of thiophene with piperidine derivatives, such as 1-(thiophen-2-yl)piperidine (CAS 19983-20-1), demonstrated enhanced interactions with biological targets due to thiophene’s aromatic π-system and sulfur atom. Structural analyses of these hybrids revealed that the thiophen-2-yl group could modulate electronic density at the piperidine nitrogen, influencing receptor binding affinity.
The synthesis of this compound (C₁₂H₁₉ClN₂OS, MW 274.09) represents a convergence of these advancements. Its design leverages the aminomethyl-piperidine moiety’s flexibility and the thiophene ring’s capacity for hydrophobic interactions, creating a compound with potential dual functionality in targeting enzymes and receptors.
Academic Significance of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone Compounds
This compound’s academic significance lies in its structural hybridity, which enables exploration of novel pharmacological mechanisms. For example, analogues like 2-[4-(aminomethyl)piperidin-1-yl]nicotinonitrile exhibit antimicrobial activity against Staphylococcus aureus (MIC 6–100 µM) and induce apoptosis in breast cancer cells (MDA-MB-231). While direct studies on this compound are limited, its structural kinship to these bioactive compounds suggests analogous potential in modulating signaling pathways or enzyme activity.
Table 1: Key Physicochemical Properties of Select Piperidine Derivatives
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-1-thiophen-2-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c13-8-10-3-5-14(6-4-10)9-11(15)12-2-1-7-16-12;/h1-2,7,10H,3-6,8-9,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQWDYKOFISCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride (CAS No. 1353954-82-1) is a piperidine derivative that has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a piperidine ring linked to a thiophene moiety. The presence of the aminomethyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with thiophene structures show marked activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria such as Escherichia coli .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 5a | High | Moderate |
| 5b | High | Moderate |
| 5e | Moderate | Low |
The effectiveness of these compounds is often attributed to their ability to disrupt cellular processes or inhibit essential enzymes within the bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For example, it has shown promising results against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values for these activities were reported to be below 25 μM, indicating potent activity .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and bacterial growth. For instance, its structural features allow for binding to active sites on proteins or enzymes, disrupting their normal function .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of piperidine derivatives and found that modifications at the thiophene ring significantly enhanced antibacterial activity against E. coli and S. aureus .
- Cytotoxic Effects : Research focusing on the cytotoxicity of piperidine-based compounds revealed that certain structural modifications led to increased apoptosis in cancer cells, suggesting that the piperidine moiety plays a crucial role in enhancing anticancer properties .
- Inhibition Studies : Inhibition assays showed that compounds with similar structures inhibited acetylcholinesterase activity, which is relevant for neurodegenerative disease therapies .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with thiophene structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Recent investigations have identified thiophene derivatives as promising candidates for antiviral therapies. Specifically, compounds containing the thiophene scaffold have been shown to possess antiviral activity in micromolar concentrations . This suggests potential applications in developing treatments for viral infections.
Neuropharmacological Effects
The piperidine component of the compound is associated with neuropharmacological properties. Research has indicated that similar piperidine derivatives can act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Case Studies
- Antimicrobial Study : A study published in Molecules evaluated various thiophene-linked compounds for their antibacterial properties. The results indicated that certain derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria .
- Antiviral Research : Another study focused on the antiviral potential of thiophene-containing compounds. It highlighted a specific derivative's efficacy against viral targets, suggesting a pathway for developing new antiviral agents .
- Neuropharmacological Investigation : Research exploring the effects of piperidine derivatives on neurotransmitter receptors provided insights into the potential use of compounds like this compound in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in heterocyclic rings, substituents, and salt forms. Below is a detailed analysis:
Core Structural Variations
a) Piperidine vs. Piperazine Derivatives
- Target Compound : Contains a piperidine ring (6-membered, one nitrogen), contributing to moderate basicity and conformational flexibility.
- The trifluoromethylphenyl group enhances lipophilicity and metabolic stability compared to the aminomethyl group in the target compound .
b) Aromatic Substituents
- Thiophen-2-yl Group: Present in both the target compound and MK46.
- Pyridin-4-yl Group: In 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride (), the pyridine ring introduces basicity and polar interactions, contrasting with the thiophene’s electron-rich, non-basic nature .
Substituent and Salt Effects
| Compound Name | Key Substituents | Salt Form | Notable Properties | Reference |
|---|---|---|---|---|
| Target Compound | 4-(Aminomethyl)piperidine, thiophen-2-yl | Hydrochloride | Enhanced solubility, moderate lipophilicity | |
| MK47 | 4-(Trifluoromethylphenyl)piperazine | None specified | High lipophilicity (CF₃ group), metabolic stability | |
| AB6074 (1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride) | Ethanone, no aromatic group | Hydrochloride | Simplified structure; lower aromatic interaction potential | |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Pyridin-4-yl | Dihydrochloride | Increased basicity, dual salt form for solubility |
Key Observations:
- Trifluoromethyl (CF₃) Groups (MK47): Introduce strong electron-withdrawing effects, improving resistance to oxidative metabolism compared to the aminomethyl group in the target compound .
- Salt Forms : Hydrochloride salts (target compound, AB6074) enhance aqueous solubility, while dihydrochloride salts () may further optimize crystallinity and dissolution rates .
- Aromatic vs. Alicyclic Amines : Piperidine/piperazine cores in the target compound and MK47 favor interactions with hydrophobic pockets in proteins, whereas phenyl or pyridine substituents () modulate electronic and steric effects .
Structural Similarity Scores
lists compounds with similarity scores based on structural overlap:
- 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride (Similarity: 0.80): Shares ethanone and aromatic motifs but lacks the piperidine scaffold, reducing conformational rigidity .
- 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride (Similarity: 0.78): Replaces piperidine with a phenyl group, altering steric and electronic profiles .
Research Implications
- Medicinal Chemistry : The target compound’s piperidine-thiophene scaffold may optimize binding to serotonin or dopamine receptors, where such motifs are prevalent. MK47’s piperazine-CF₃ design could target enzymes requiring hydrophobic interactions (e.g., kinases) .
- Synthetic Feasibility: The hydrochloride salt form simplifies purification and scale-up compared to dihydrochloride or non-salt analogs .
Q & A
Basic: What are the key synthetic steps for preparing 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, and how is purity optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the piperidine-aminomethyl scaffold via reductive amination or nucleophilic substitution .
- Step 2: Coupling the piperidine derivative with a thiophen-2-yl carbonyl group using cross-coupling reagents (e.g., Pd catalysts) or condensation reactions .
- Step 3: Hydrochloride salt formation through acid-base titration in anhydrous solvents .
Purity Optimization:
- Chromatographic Monitoring: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates .
- Recrystallization: Purify the final product using solvent systems like ethanol/water to remove unreacted starting materials .
Basic: Which spectroscopic and crystallographic methods are used to confirm the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms proton environments and carbon frameworks, with characteristic peaks for the thiophene (δ 6.8–7.5 ppm) and piperidine (δ 1.5–3.5 ppm) moieties .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, NH stretch ~3300 cm⁻¹) .
- X-ray Crystallography: Resolves 3D molecular geometry and hydrogen-bonding patterns in crystalline form .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to prevent inhalation of fine powders .
- Personal Protective Equipment (PPE):
- Emergency Measures:
Advanced: How can researchers design experiments to investigate its enzyme inhibition mechanisms (e.g., cyclooxygenases)?
Methodological Answer:
- Assay Design:
- In vitro Enzyme Assays: Use purified cyclooxygenase (COX-1/COX-2) with arachidonic acid substrate. Measure prostaglandin production via ELISA .
- Kinetic Studies: Determine inhibition constants (Ki) using Lineweaver-Burk plots under varied substrate concentrations .
- Structural Insights:
- Molecular Docking: Compare binding affinities of the compound and analogs to COX active sites using software like AutoDock .
- Site-Directed Mutagenesis: Validate key residues (e.g., Tyr-385 in COX-2) involved in interaction .
Advanced: How should contradictions in reported bioactivity data (e.g., anti-inflammatory vs. neuroprotective effects) be resolved?
Methodological Answer:
- Data Triangulation:
- Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Dose-Response Analysis: Compare EC₅₀ values across assays to identify potency discrepancies .
- Mechanistic Profiling:
- Use transcriptomics or proteomics to identify off-target pathways (e.g., NF-κB vs. MAPK) that may explain divergent effects .
Advanced: What strategies ensure compound stability during long-term storage?
Methodological Answer:
- Storage Conditions:
- Stability Testing:
Advanced: How can interaction studies with biological targets (e.g., receptors) be optimized for accuracy?
Methodological Answer:
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) between the compound and immobilized targets .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes to assess binding thermodynamics .
- Cell-Based Assays:
- Use CRISPR-edited cell lines to knockout specific receptors and confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
